molecular formula C12H12ClF3N2 B1425550 2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole CAS No. 942035-03-2

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole

Cat. No. B1425550
CAS RN: 942035-03-2
M. Wt: 276.68 g/mol
InChI Key: FYVKRWASEKECJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole (CMIPTFB) is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a member of the benzimidazole family, which has been studied for its ability to form strong hydrogen bonds and has been found to have a wide range of biological activities. CMIPTFB has been found to have a variety of applications in organic synthesis and medicinal chemistry, and has been studied for its potential use as an anti-cancer drug.

Scientific Research Applications

Antiviral Activity

2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole: may serve as a scaffold for developing antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . By modifying the benzoimidazole structure, it’s possible to enhance the compound’s affinity for viral proteins, potentially leading to new treatments for viral infections.

properties

IUPAC Name

2-(chloromethyl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2/c1-7(2)18-10-4-3-8(12(14,15)16)5-9(10)17-11(18)6-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKRWASEKECJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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